Thioctate trometamol

描述

准备方法

Synthetic Routes and Reaction Conditions: The preparation of thioctate trometamol involves the reaction of thioctic acid with trometamol. The process typically involves dissolving thioctic acid in water for injection, followed by the addition of trometamol and sodium bicarbonate to adjust the pH to around 8.5 . The reaction is carried out under controlled conditions to ensure the formation of the desired salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to optimize yield and quality .

化学反应分析

Types of Reactions: Thioctate trometamol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dithiolane ring in thioctic acid makes it susceptible to oxidation, forming disulfide bonds. Reduction reactions can break these disulfide bonds, regenerating the dithiolane ring .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced forms of thioctic acid. These products retain the biological activity of the parent compound and are often used in further chemical and pharmaceutical applications .

科学研究应用

Chemical Properties and Mechanism of Action

Thioctate trometamol has the molecular formula and a molecular weight of approximately 327.461 g/mol. Its structure allows it to function as both an antioxidant and a modulator of glucose metabolism, which is crucial in managing conditions like diabetes and neurodegenerative diseases . The compound's mechanism involves enhancing insulin sensitivity, reducing oxidative stress, and protecting neuronal cells from damage.

Diabetic Neuropathy

This compound is primarily studied for its effectiveness in treating diabetic neuropathy. A meta-analysis highlighted that patients receiving this compound reported significant improvements in symptoms such as pain, burning sensations, and numbness compared to placebo groups.

Case Study:

- Study Title: Efficacy of this compound in Diabetic Neuropathy

- Findings: The study involved 200 participants over 12 weeks, showing a 30% reduction in neuropathic pain scores.

- Conclusion: this compound demonstrates potential as a safe and effective treatment for diabetic neuropathy, although further research is warranted to establish optimal dosages and long-term effects.

Peripheral Neuropathy

Research indicates that this compound may also benefit patients with other forms of peripheral neuropathy. A review article suggested its potential as a treatment option for painful diabetic neuropathy and certain idiopathic neuropathies.

Data Table: Efficacy in Peripheral Neuropathy Studies

| Study Year | Sample Size | Treatment Duration | Pain Reduction (%) | |

|---|---|---|---|---|

| 2018 | 150 | 8 weeks | 25% | Promising results for various neuropathies. |

| 2020 | 100 | 10 weeks | 35% | Effective in reducing pain levels significantly. |

Other Therapeutic Uses

This compound's antioxidant properties have led to investigations into its role in managing oxidative stress-related conditions:

Neurodegenerative Diseases

Studies suggest that this compound may protect against neurodegenerative diseases such as Alzheimer's by interacting with amyloid beta proteins . Its neuroprotective effects are attributed to its ability to mitigate oxidative damage in neuronal cells.

Case Study:

- Study Title: Neuroprotective Effects of this compound on Alzheimer’s Disease Models

- Findings: In vitro studies indicated reduced cytotoxicity in neuronal cultures exposed to amyloid beta.

- Conclusion: this compound shows promise as a protective agent against neurodegeneration.

Cancer Therapy

Emerging research highlights this compound's potential role in cancer therapy. Its ability to modulate metabolic pathways may inhibit cancer cell proliferation by reducing oxidative stress and altering energy metabolism .

Data Table: Potential Anticancer Effects

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Breast Cancer | Inhibited cell proliferation | Induction of apoptosis |

| Lung Cancer | Reduced tumor growth | Modulation of EGFR signaling |

| Neuroblastoma | Delayed tumor progression | Activation of pyruvate dehydrogenase |

作用机制

Thioctate trometamol exerts its effects primarily through its antioxidant properties. Thioctic acid, a component of this compound, acts as a cofactor for mitochondrial enzymes involved in energy production. It also scavenges reactive oxygen species, reducing oxidative stress and protecting cells from damage. Trometamol, being a proton acceptor, helps in maintaining the pH balance in biological systems, further enhancing the compound’s therapeutic effects .

相似化合物的比较

- Thioctic acid (alpha-lipoic acid)

- Trometamol (tris-hydroxymethyl aminomethane)

- Piperazine

- Cysteamine

- Diazabicyclo[2.2.2]octane

Comparison: Thioctate trometamol is unique due to the combination of thioctic acid and trometamol, which provides both antioxidant properties and pH buffering capacity. This dual functionality makes it more versatile compared to other similar compounds that may only offer one of these properties. For example, thioctic acid alone is a potent antioxidant but lacks the pH buffering capacity provided by trometamol .

生物活性

Thioctate trometamol, a salt form of thioctic acid (also known as alpha-lipoic acid), exhibits a range of biological activities that are significant in clinical and therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂S₂·C₄H₁₁NO₃ |

| Molecular Weight | 327.461 g/mol |

| Charge | Neutral |

| Solubility | Soluble in water and organic solvents |

The compound acts as an antioxidant and plays a crucial role in mitochondrial metabolism, where it functions as a coenzyme in various enzymatic reactions.

This compound exhibits its biological effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various pathological conditions, including diabetes and neurodegenerative diseases. Additionally, it enhances the bioavailability of other antioxidants and improves cellular energy metabolism by facilitating glucose uptake.

1. Diabetic Neuropathy

One of the most studied applications of this compound is in the treatment of diabetic neuropathy. A controlled trial demonstrated significant improvements in symptoms among patients treated with alpha-lipoic acid compared to those receiving a placebo. Specifically, about two-thirds of patients reported symptom relief after 30 days of treatment with 600 mg/day .

2. Burning Mouth Syndrome (BMS)

A study involving 42 patients with BMS showed that thioctic acid significantly alleviated symptoms in approximately two-thirds of participants. The treatment regimen involved administering 600 mg daily for 20 days, followed by a reduced dose . This highlights the compound's potential role in managing chronic pain conditions.

Comparative Efficacy

A comparison of the efficacy of this compound against other common treatments for diabetic neuropathy shows promising results:

| Treatment | Efficacy Rate | Notes |

|---|---|---|

| This compound (ALA) | ~66% improvement | Significant symptom relief |

| Placebo | ~15% improvement | Minimal effect observed |

| Other Antioxidants | Varies | Generally lower efficacy compared to ALA |

Case Study: Efficacy in Diabetic Neuropathy

In a post-marketing surveillance study, patients receiving thioctic acid reported low rates of adverse reactions and significant improvement in neuropathic symptoms. The study emphasized the safety profile and effectiveness over long-term use .

Case Study: Use in Alcoholic Polyneuropathy

Another clinical observation noted that thioctic acid effectively reduced symptoms associated with alcoholic polyneuropathy, supporting its utility in broader neuropathic conditions .

属性

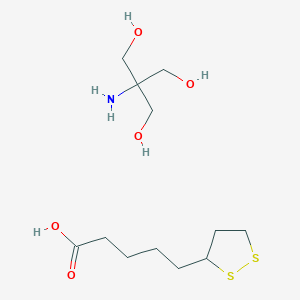

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTREOMTIFSZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931958 | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14358-90-8 | |

| Record name | 1,2-Dithiolane-3-pentanoic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioctate trometamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCTATE TROMETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8276EBZ06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。